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Benzene, 1,1'-ethylidenebis(4-chloro-

Cat. No.: B1213870
CAS No.: 3547-04-4
M. Wt: 251.1 g/mol
InChI Key: KTEARTXATWOYDB-UHFFFAOYSA-N
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Description

Classification within Chlorinated Aromatic Hydrocarbons

Chlorinated aromatic hydrocarbons are a broad category of organic compounds that have been used in various industrial and agricultural applications. They are generally characterized by their chemical stability, low water solubility, and high lipid solubility. These properties contribute to their persistence in the environment and their tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation.

Benzene (B151609), 1,1'-ethylidenebis(4-chloro- fits within this classification due to its molecular structure, which consists of two chlorobenzene (B131634) rings linked by an ethylidene bridge. Other well-known compounds in this class include polychlorinated biphenyls (PCBs), dichlorodiphenyltrichloroethane (DDT), and various chlorinated benzenes and phenols. The environmental behavior and toxicological profiles of these compounds can vary significantly based on their specific structures.

Historical Significance and Relationship to Persistent Organic Pollutants (POPs)

The history of chlorinated aromatic hydrocarbons is intertwined with the rise of the chemical industry in the 20th century. Many of these compounds were initially praised for their effectiveness in applications such as pesticides and industrial chemicals. However, their environmental persistence and adverse effects on wildlife and human health led to them being classified as Persistent Organic Pollutants (POPs).

The most infamous chlorinated aromatic hydrocarbon is dichlorodiphenyltrichloroethane, commonly known as DDT. cdc.gov DDT was extensively used as an insecticide from the 1940s until it was banned in many countries in the 1970s due to its environmental and health impacts. tandfonline.com

Benzene, 1,1'-ethylidenebis(4-chloro- is structurally related to DDT and its primary metabolites, DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). nih.govdergipark.org.tr The degradation of DDT in the environment is a slow process that can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov Under aerobic conditions, DDT is primarily dehydrochlorinated to DDE, while anaerobic conditions favor the reductive dechlorination to DDD. tandfonline.comnih.gov These metabolites are also persistent and share many of the toxicological concerns of the parent compound. dergipark.org.tr While Benzene, 1,1'-ethylidenebis(4-chloro- is not a primary metabolite of DDT, its structural similarity places it within the same family of compounds of environmental concern.

The degradation pathways of DDT are complex and can involve numerous intermediate products. For instance, some bacteria can metabolize DDT to DDE or DDD, which can be further broken down into other compounds like DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene). dergipark.org.trnih.gov

The discovery of the widespread environmental contamination and adverse effects of compounds like DDT spurred the development of national and international regulatory frameworks. A significant milestone was the 1972 ban of DDT in the United States. tandfonline.com Globally, the Stockholm Convention on Persistent Organic Pollutants, adopted in 2001, is a key international treaty aimed at eliminating or restricting the production and use of POPs.

These regulations have driven research into the environmental fate, transport, and toxicology of halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) and other international bodies maintain lists of regulated hazardous substances, many of which are chlorinated organic compounds. Research initiatives focus on understanding the mechanisms of their toxicity, developing methods for their detection and remediation, and identifying safer alternatives.

Structural Isomerism and Stereochemical Implications for Environmental Behavior

The environmental behavior of chlorinated aromatic hydrocarbons is not only determined by their basic chemical formula but also by the specific arrangement of atoms in their molecules, a concept known as isomerism.

Structural Isomers are molecules that have the same molecular formula but different structural formulas. In the case of chlorinated diphenyl ethanes, isomers can arise from the different placement of chlorine atoms on the two phenyl rings. For example, in addition to the p,p' isomer of DDT (where the chlorine atoms are on the para position of both phenyl rings), technical-grade DDT also contained the o,p' isomer (with one chlorine on the ortho position and one on the para position). These isomers can have different physical and chemical properties, leading to variations in their environmental persistence, bioaccumulation potential, and toxicity.

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For a molecule like Benzene, 1,1'-ethylidenebis(4-chloro-), the central carbon atom of the ethylidene bridge is a chiral center if the two phenyl groups are considered different (for instance, if they have different substitution patterns). This would lead to the existence of enantiomers (non-superimposable mirror images).

The stereochemistry of these compounds can have significant implications for their environmental behavior. Different enantiomers can exhibit different rates of degradation by microorganisms, as the enzymes responsible for breaking them down are often stereospecific. This can lead to enantiomeric enrichment in the environment, where one enantiomer becomes more abundant than the other over time. This phenomenon has been observed for various chiral pollutants and can provide insights into the degradation processes occurring in different environmental compartments.

While specific research on the isomerism and stereochemistry of Benzene, 1,1'-ethylidenebis(4-chloro- is limited in publicly available literature, the principles derived from studies of related compounds like DDT and its metabolites underscore the importance of considering these structural details when assessing their environmental impact.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Cl2 B1213870 Benzene, 1,1'-ethylidenebis(4-chloro- CAS No. 3547-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-[1-(4-chlorophenyl)ethyl]benzene
Source PubChem
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InChI

InChI=1S/C14H12Cl2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEARTXATWOYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063069
Record name Benzene, 1,1'-ethylidenebis(4-chloro-
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Molecular Weight

251.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

A metabolite and environmental degradation product of the insecticide DDT.
Record name DDE
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CAS No.

3547-04-4
Record name DDE
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Record name 1,1-Bis(4-chlorophenyl)ethane
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Record name Benzene, 1,1'-ethylidenebis(4-chloro-
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Record name Benzene, 1,1'-ethylidenebis(4-chloro-
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Synthetic Methodologies and Chemical Reactivity

Established Synthetic Pathways for Benzene (B151609), 1,1'-ethylidenebis(4-chloro-)

The primary route for synthesizing Benzene, 1,1'-ethylidenebis(4-chloro-) has been well-established for decades, relying on a classic electrophilic aromatic substitution reaction. This core method has been adapted and studied to produce various derivatives and analogs.

Condensation Reactions and Catalytic Considerations

The most common industrial method for producing Benzene, 1,1'-ethylidenebis(4-chloro-) is through the acid-catalyzed condensation of chlorobenzene (B131634) with chloral (B1216628) (trichloroacetaldehyde). doubtnut.comdoubtnut.comscholasticahq.com This exothermic reaction typically involves combining two parts of chlorobenzene with one part of chloral in the presence of a strong acid catalyst. arsdcollege.ac.in

The catalyst's primary role is to facilitate the reaction and act as a dehydrating agent, removing the water molecule formed during the condensation, which drives the reaction to completion. doubtnut.com Concentrated sulfuric acid (98-99%) or oleum (B3057394) (sulfuric acid fortified with sulfur trioxide) are the most frequently used catalysts. arsdcollege.ac.ingoogle.comsciencemadness.org Chlorosulfonic acid has also been employed, with the advantage of reacting stoichiometrically with the water produced. google.com The reaction is generally carried out at temperatures between 10°C and 30°C. google.com

Table 1: Catalysts and Conditions for DDT Synthesis

CatalystReactantsTemperatureKey FunctionSource
Concentrated Sulfuric Acid (H₂SO₄)Chlorobenzene, Chloral10-30°CCondensing & Dehydrating Agent doubtnut.comgoogle.com
Oleum (H₂SO₄ + SO₃)Chlorobenzene, Chloral~30°CCondensing & Dehydrating Agent arsdcollege.ac.insciencemadness.org
Chlorosulfonic Acid (HSO₃Cl)Chlorobenzene, Chloral HydrateNot specifiedReacts stoichiometrically with H₂O google.com

Derivatization and Analog Synthesis

The fundamental condensation reaction can be adapted to synthesize various analogs and derivatives. Isotope-labeled versions of Benzene, 1,1'-ethylidenebis(4-chloro-), such as ¹³C-labeled variants, are synthesized for use in metabolic and environmental fate studies. google.com This is achieved by using a labeled precursor, such as ¹³C₆-benzene, which is first converted to ¹³C₆-chlorobenzene and then condensed with chloral. google.com

Derivatives are also formed through subsequent reactions. For instance, the primary metabolite and environmental breakdown product, DDE (Benzene, 1,1'-(2,2-dichloroethenylidene)bis[4-chloro-), is synthesized via the dehydrochlorination of the parent compound. google.comwikipedia.org Another significant derivative, DDD (Benzene, 1,1'-(2,2-dichloroethylidene)bis[4-chloro-), can be formed through the partial dechlorination of DDT. pjoes.comresearchgate.net

Furthermore, analogs with different substituents on the phenyl rings have been synthesized. Examples include:

Benzene, 1,1'-ethylidenebis(4-methoxy)- (Methoxychlor) epa.gov

Benzene, 1,1'-ethylidenebis[3,4-dimethyl- nist.gov

These syntheses follow similar principles, substituting chlorobenzene with the appropriately substituted aromatic precursor.

Mechanistic Studies of Chemical Formation and Transformation

Understanding the mechanisms behind the formation and subsequent transformation of Benzene, 1,1'-ethylidenebis(4-chloro-) is crucial for controlling its synthesis and predicting its environmental fate.

Dehydrochlorination Processes

Benzene, 1,1'-ethylidenebis(4-chloro-) can undergo elimination of hydrogen chloride (HCl) from its trichloroethane group to form DDE. wikipedia.org This dehydrochlorination reaction is a key transformation pathway. The process can be catalyzed by various factors, including high temperatures, UV light, and alkalis. inchem.org Iron(III) and aluminum chlorides can also act as catalysts for this reaction. inchem.org

Kinetic studies of the reaction with bases like sodium methoxide (B1231860) and sodium ethoxide indicate that the dehydrochlorination proceeds via an E2 (bimolecular elimination) mechanism. rsc.org This mechanism involves a single concerted step where the base removes a proton from the β-carbon while the chloride ion is simultaneously eliminated from the α-carbon, forming a double bond. wikipedia.orgrsc.org Research using isotopically labeled compounds has shown that the transfer of the proton to the base in the transition state is significantly advanced compared to the breaking of the carbon-chlorine bond. rsc.org

Table 2: Factors Promoting Dehydrochlorination of DDT to DDE

Factor/CatalystMechanismDescriptionSource
Alkalis (e.g., NaOH, NaOEt)E2 EliminationBase-promoted removal of HCl in a single step. inchem.orgrsc.org
High TemperatureThermal EliminationDehydrochlorination occurs at temperatures above the melting point. inchem.org
UV LightPhotochemical ReactionLight provides the energy to initiate the elimination reaction. inchem.org
Metal Salts (FeCl₃, AlCl₃)CatalysisLewis acids catalyze the removal of HCl. inchem.org

Pathways in Industrial Synthesis or Unintended Byproduct Formation

Industrial synthesis does not produce a completely pure product. Commercial DDT is a mixture of isomers and related compounds. wikipedia.org The desired p,p'-isomer is the major component, typically comprising around 77% of the mixture. wikipedia.org A significant byproduct is the o,p'-isomer, which can make up about 15% of the product. wikipedia.org This isomeric impurity arises because during the electrophilic aromatic substitution, the chloral-derived electrophile can attack the chlorobenzene ring at the ortho position relative to the chlorine atom, in addition to the preferred para position.

Other byproducts can be introduced from the raw materials. For example, the synthesis of the precursor monochlorobenzene via the chlorination of benzene can also produce dichlorobenzenes. journals.co.za If not completely removed by fractional distillation, these can persist and contaminate the final product. Small amounts of DDE and DDD can also be found in commercial DDT. wikipedia.org

Intrinsic Reactivity of Benzene, 1,1'-ethylidenebis(4-chloro-)

The chemical structure of Benzene, 1,1'-ethylidenebis(4-chloro-)—with its chlorinated phenyl rings and a trichloromethyl group—confers a high degree of chemical stability. It is notably resistant to degradation by light and oxidation under normal environmental conditions. inchem.orgbritannica.com This stability contributes to its persistence.

Despite its general stability, the molecule possesses specific points of reactivity. The most significant is the aliphatic trichloroethane moiety. As discussed, the hydrogen on the secondary carbon is acidic enough to be removed by a base, leading to dehydrochlorination to form DDE. rsc.org

Under reductive conditions, such as catalytic hydrodechlorination with a nickel-molybdenum (B8610338) catalyst and hydrogen gas, the chlorine atoms can be systematically removed. pjoes.compjoes.com The chlorine atoms on the aliphatic carbon are typically removed first, converting DDT to DDD. pjoes.com At higher temperatures, the chlorine atoms on the aromatic rings are also removed, ultimately leading to chlorine-free hydrocarbons like 1,1-diphenylethane. pjoes.compjoes.com

Oxidation and Reduction Potentials

The formation of Benzene, 1,1'-ethylidenebis(4-chloro-) in the environment is largely a result of the reduction of DDT. The two-electron reduction of DDT leads to the formation of DDD. uni.edu This process involves the sequential hydrodechlorination of the aliphatic chlorine atoms of DDT. researchgate.net

While direct experimental determination of the reduction potentials for DDT is challenging due to its low water solubility, computational methods have been employed to calculate these values. uni.eduuni.edu These calculations provide insight into the conditions under which the transformation to DDD occurs. For instance, the reduction of DDT to DDD is not considered to be particularly favored under standard conditions in the presence of certain redox pairs like Fe++/Fe+++ due to the relatively high positive redox potential of the iron pair. uni.eduuni.edu

In laboratory settings, electrolysis has been explored as a method for the degradation of DDT, where the primary process in methanol (B129727) is dehydrochlorination to DDE, followed by further reduction. researchgate.netcdnsciencepub.com In aqueous emulsions, DDT can be reduced at a deposited lead electrode to form DDD. researchgate.netcdnsciencepub.com

Conversely, the electrooxidation of DDT has been investigated, but in aqueous solutions, little oxidation takes place. This is attributed to the competing oxidation of water at the highly positive potentials required to oxidize DDT. researchgate.netcdnsciencepub.com

Table 1: Calculated Reduction Potentials for DDT

Reduction TypePotential (V)Reference
One-electron reduction0.51 uni.eduuni.edu
Two-electron reduction0.67 uni.eduuni.edu

Photochemical Reaction Pathways

Benzene, 1,1'-ethylidenebis(4-chloro-) is a known photoproduct of DDT. The photochemical degradation of DDT can proceed through various pathways, including photodechlorination, which results in the formation of less chlorinated compounds such as DDD and DDE. acs.org The process involves a fast aliphatic chlorine reduction as an initial step. acs.org

In the atmosphere, vapor-phase DDD is subject to reaction with photochemically-produced hydroxyl radicals. cdc.gov The estimated half-life for this reaction is approximately 30 hours. cdc.gov The photooxidation of DDT involves the photolytic generation of free radicals, which can then react with other molecules, leading to a variety of decomposition products. nih.gov

Studies on the photocatalytic degradation of p,p'-DDT have identified p,p'-DDD as a major intermediate product. nih.gov Furthermore, light-induced additions of DDT to unsaturated fatty acids, which may occur on plant surfaces, have been suggested as a possible transformation pathway. cdc.gov

Hydrolytic Stability

The hydrolytic stability of Benzene, 1,1'-ethylidenebis(4-chloro-) is notable, and its hydrolysis is not considered a significant environmental fate process. cdc.gov In contrast, its parent compound, DDT, undergoes base-catalyzed hydrolysis to form DDE, with a reported half-life of 81 days at a pH of 9. cdc.gov At a neutral pH of 7 and a temperature of 27°C, the hydrolysis half-life of DDT is estimated to be around 8 years. acs.org

While chemical hydrolysis of DDD is slow, its formation from DDT can be observed under various conditions. For example, under flooded and reducing soil conditions, DDD is a more common degradation product of DDT than DDE. cdc.gov Biodegradation studies have also shown the conversion of DDT to DDD, although this is a biologically mediated process rather than direct chemical hydrolysis. nih.govmdpi.com In control experiments without microbial activity, the hydrolysis of DDT was found to be minimal. nih.gov

Table 2: Hydrolysis Half-life of Parent Compound DDT

ConditionHalf-lifeReference
pH 981 days cdc.gov
pH 7, 27°C~8 years acs.org

Environmental Distribution and Transport Dynamics

Occurrence in Global Environmental Compartments

Aquatic Systems: Freshwater, Estuarine, and Marine Environments

Specific data on the measured concentrations of Benzene (B151609), 1,1'-ethylidenebis(4-chloro- in freshwater, estuarine, and marine environments could not be located in the available scientific literature. Its potential to be present in these systems exists due to the widespread historical use and environmental persistence of its parent compound, DDT.

Terrestrial Matrices: Soil and Sediment Profiles

Similarly, there is a lack of specific data detailing the concentrations of Benzene, 1,1'-ethylidenebis(4-chloro- in soil and sediment profiles. As DDT and its other metabolites are known to be persistent in soils and sediments, it is plausible that this compound also resides in these matrices, but dedicated studies quantifying its presence are not apparent.

Atmospheric Presence and Long-Range Transport

No specific information was found regarding the atmospheric presence or the potential for long-range transport of Benzene, 1,1'-ethylidenebis(4-chloro-. The physical and chemical properties that would govern its atmospheric behavior, such as its vapor pressure and atmospheric half-life, are not well-documented in the public domain.

Environmental Partitioning Behavior

Air-Water Exchange Dynamics

The Henry's Law constant is a key parameter for assessing the partitioning of a chemical between air and water. A specific, experimentally determined Henry's Law constant for Benzene, 1,1'-ethylidenebis(4-chloro- was not found in the reviewed literature. Without this value, a quantitative assessment of its air-water exchange dynamics cannot be provided.

Sorption to Organic Matter and Mineral Phases

The extent to which a chemical sorbs to soil and sediment is described by the soil organic carbon-water partitioning coefficient (Koc). There is no readily available, experimentally determined Koc value for Benzene, 1,1'-ethylidenebis(4-chloro-. This data is essential for predicting its mobility in terrestrial and aquatic systems. Furthermore, no specific studies on the sorption of this compound to different mineral phases were identified.

Bioaccumulation and Bioconcentration Potentials in Environmental Organisms

The compound 1,1'-(2,2,2-trichloroethylidene)bis(4-chlorobenzene), commonly known as DDT, exhibits a significant potential for bioaccumulation and bioconcentration in a variety of environmental organisms. This is largely due to its chemical properties, including low water solubility and high lipid solubility, which allow it to be readily stored in the fatty tissues of organisms. pnas.orgnoaa.gov The persistence of DDT and its breakdown products, collectively referred to as DDX, in the environment contributes to their accumulation in sediments and subsequent uptake by organisms. pnas.org

Bioaccumulation is the process where the concentration of a substance in an organism exceeds that in its surrounding environment, while bioconcentration specifically refers to the uptake of a substance from water. fao.org For fish, the primary route of exposure to DDT and its derivatives is through their diet, a process known as biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. pnas.orgresearchgate.net Studies have shown that fish can absorb a significantly higher percentage of DDT from their food compared to direct absorption from water. researchgate.net

Research has demonstrated the bioaccumulation of DDT in various aquatic organisms, including plankton, invertebrates, and fish. nih.govacs.org Even at low concentrations in the water, DDT can be concentrated to much higher levels in these organisms. nih.gov For instance, the bioconcentration factor (BCF), which is a measure of a chemical's tendency to concentrate in an organism from water, has been measured in various aquatic species.

Table 1: Bioconcentration Factors (BCF) of DDT and its Metabolites in Aquatic Organisms

OrganismCompoundBioconcentration Factor (BCF)Source
Aquatic Plant (Eichhornia crassipes)DDT and derivatives462.5 nih.gov
Plankton (phyto- and zoo-)DDT and derivatives182.5 nih.gov
Fishp,p'-DDT4.17 - 4.72 (log values) sfu.ca

This table is interactive. Click on the headers to sort the data.

The process of biomagnification has been observed in aquatic food webs, where predatory fish exhibit higher concentrations of DDT and its metabolites than organisms at lower trophic levels. nih.gov The highest concentrations are often found in top predators. nih.gov This accumulation in fish tissues poses a risk to wildlife that consume these fish, such as birds of prey. acs.orgamap.no

Spatial and Temporal Trends in Environmental Concentrations

The environmental concentrations of DDT and its metabolites have shown distinct spatial and temporal trends globally. Although banned in many countries for decades, its persistence allows it to remain in the environment and undergo long-range transport. amap.nocdc.gov

Spatial Trends:

Spatially, DDT concentrations vary significantly, with higher levels often found in areas with a history of intensive use. Sediments in aquatic environments can act as a reservoir for DDT, leading to localized "hot spots" of contamination. nih.govresearchgate.net For example, high concentrations of DDT have been found in the sediments of rivers and lakes near agricultural or industrial areas where it was previously used. nih.govgovinfo.gov

Long-range atmospheric and oceanic transport has led to the presence of DDT in remote regions such as the Arctic, far from its original sources. noaa.govamap.nooceanbites.org Elevated concentrations have been noted in the Atlantic region of the Arctic, suggesting that northward flowing ocean currents are a significant transport mechanism. oceanbites.org Research in the Arctic has detected DDT and its breakdown products in water, sediment, and a variety of wildlife, including ringed seals, beluga whales, polar bears, and fish. noaa.govamap.no

Temporal Trends:

Table 2: Temporal Trends of Total DDT Concentrations in Lake Trout/Walleye from the Great Lakes (1991-2009)

LakeAnnual Rate of Decline (U.S. EPA data)
Lake Superior4.5%
Lake Michigan5.9%
Lake Huron5.9%
Lake Erie6.0%
Lake Ontario6.7%

Source: U.S. Environmental Protection Agency (EPA) epa.gov

Despite these declines, DDT and its metabolites persist in the environment. smithsonianmag.commcmaster.ca In some areas, the rate of decline has slowed in more recent years. researchgate.net The long half-life of DDT means that it will continue to be a contaminant of concern for many more decades. researchgate.net Studies in the Arctic have also shown a decrease in the levels of some persistent organic pollutants, including DDT, in wildlife, demonstrating the positive impact of international regulations. smithsonianmag.comindependent.co.uk However, the continued presence of these chemicals, even at lower levels, warrants ongoing monitoring. smithsonianmag.com

Table of Compound Names

Common NameChemical Name
DDTBenzene, 1,1'-ethylidenebis(4-chloro-
DDXCollective term for DDT and its breakdown products (DDE, DDD)
DDE1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene
DDD1,1-dichloro-2,2-bis(p-chlorophenyl)ethane

Environmental Fate and Transformation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, including the action of sunlight (photolysis), water (hydrolysis), and other chemical reactions occurring in the environment.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. While DDT can undergo photochemical reactions to form DDE, the direct photolysis of DDD in aquatic systems is reported to be a very slow process, with estimated half-lives exceeding 150 years. cdc.gov However, photooxidation of both DDT and its metabolites, including DDD, can occur on soil surfaces or when adsorbed to sediment particles. cdc.gov The presence of photosensitizers in natural waters can potentially accelerate the photolytic degradation of these compounds.

Light-induced reactions may also involve additions to other molecules. For instance, studies have shown the photo-induced addition of DDT to unsaturated fatty acids, suggesting a potential pathway for its derivatives on plant surfaces. cdc.gov A new DDT metabolite, identified as cis- and trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene (o-Cl-DDMU), is believed to be formed photochemically from DDE and has been detected in various biotic and abiotic samples, indicating that photochemical transformations contribute to the complex mixture of DDT-related compounds in the environment. nih.gov

Table 1: Photolytic Degradation Summary

Compound Process Conditions Significance
DDD Direct Photolysis Aquatic Systems Very slow process, half-life >150 years cdc.gov

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For many organochlorine pesticides, this can be a significant degradation pathway. However, in the case of DDD, hydrolysis is not considered a significant environmental fate process. cdc.gov Studies have shown that while DDT can undergo base-catalyzed hydrolysis to form DDE, DDD is relatively stable against hydrolytic degradation under typical environmental pH conditions. cdc.gov This resistance to hydrolysis contributes to the persistence of DDD in aquatic environments. Similarly, the degradation of 1,1,2,2-tetrachloroethane (B165197) is noted to be pH-dependent, being faster under basic to neutral conditions, but such a dependency is not a major factor for DDD's fate. epa.gov

Chemical reduction is a primary abiotic pathway for the formation of DDD from DDT in the environment. This process, known as reductive dechlorination, involves the removal of a chlorine atom from the trichloromethyl group of DDT and its replacement with a hydrogen atom. tandfonline.comresearchgate.net This reaction is particularly favored in anaerobic (oxygen-deficient) environments, such as flooded soils and sediments. cdc.govepa.gov

The transformation can be mediated by reduced forms of naturally occurring compounds, such as iron porphyrins (e.g., hematin (B1673048) and hemoglobin), which can be found in lake water and are remarkably stable. epa.gov This suggests that the conversion of DDT to DDD may not always be an enzymatically induced reaction but can occur abiotically. epa.gov The redox potential of the environment plays a crucial role, with reductive conditions (negative redox potentials) favoring the transformation of DDT to DDD. researchgate.netuni.eduuni.edu The calculated one and two-electron reduction potentials for DDT are 0.51 V and 0.67 V, respectively, which provides a thermodynamic basis for its reductive dechlorination to DDD. uni.eduuni.edu The presence of reduced iron species (Fe(II)) in soils, often resulting from microbial activity under anaerobic conditions, can also abiotically drive the reductive dechlorination of DDT. nih.govacs.org

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a key process in the environmental fate of DDD.

The formation of DDD from DDT is predominantly a microbially mediated process that occurs under anaerobic conditions. tandfonline.comnih.gov A wide range of bacteria, including facultative and obligate anaerobes, are capable of this transformation. hilarispublisher.com Some of the bacterial genera implicated include Escherichia, Enterobacter, Klebsiella, Pseudomonas, Bacillus, and sulfate-reducing bacteria like Desulfovibrio. tandfonline.comnih.govhilarispublisher.com Fungi such as Saccharomyces cerevisiae and Phanerochaete chrysosporium can also convert DDT to DDD. tandfonline.comhilarispublisher.com

Once formed, DDD can be further degraded by microbial communities. Under continued anaerobic conditions, DDD can be further dechlorinated to compounds such as 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU) and 1-chloro-2,2-bis(p-chlorophenyl)ethane (DDMS). tandfonline.commdpi.com

Aerobic degradation of DDD is also possible, although it often proceeds more slowly. Some aerobic bacteria have been shown to metabolize DDD. nih.gov For instance, alternating between anaerobic and aerobic conditions has been proposed as a strategy to promote the initial reductive dechlorination of DDT to DDD, followed by aerobic ring cleavage of the degradation products. tandfonline.com The white-rot fungus Phanerochaete chrysosporium has been shown to be effective in degrading DDT metabolites in aerobic systems. researchgate.net

Table 2: Microorganisms Involved in DDD Transformation

Organism Type Genera/Species Transformation Conditions
Bacteria Escherichia coli, Enterobacter aerogenes, Pseudomonas putida, Bacillus sp. DDT → DDD Anaerobic tandfonline.comhilarispublisher.com
Fungi Phanerochaete chrysosporium, Saccharomyces cerevisiae DDT → DDD Anaerobic tandfonline.comhilarispublisher.com
Bacteria Stenotrophomonas sp. DDT-1, Arthrobacter globiformis DC-1 DDD → Further metabolites Aerobic/Anaerobic nih.govmdpi.com

The microbial degradation of DDD results in a series of intermediate compounds. The specific metabolites identified can vary depending on the microbial species and the environmental conditions (aerobic vs. anaerobic).

Following the initial formation of DDD from DDT, a common anaerobic pathway involves the further dechlorination of DDD. A proposed pathway for the bacterial metabolism of DDT and its subsequent products is as follows: DDT is first converted to DDD. DDD is then transformed into DDMU, which can be further metabolized to DDMS. Subsequent steps can lead to the formation of 2,2-bis(p-chlorophenyl)ethylene (DDNU), 2,2-bis(p-chlorophenyl)ethanol (DDOH), and ultimately to bis(p-chlorophenyl)acetic acid (DDA). tandfonline.com Other identified metabolites include bis(p-chlorophenyl)methane (DDM), 4,4'-dichlorobenzhydrol (B164927) (DBH), and 4,4'-dichlorobenzophenone (B107185) (DBP). dergipark.org.trtandfonline.com

Recent studies using specific bacterial strains have confirmed this general pathway. For example, Arthrobacter globiformis DC-1 was found to convert DDT to both DDD and DDE, which were then both transformed to DDMU before further mineralization. mdpi.com Similarly, Stenotrophomonas sp. DDT-1 was shown to degrade DDT to DDD, DDMU, DDOH, and DDA. nih.gov

Table 3: Key Microbial Metabolites of DDD

Metabolite Abbreviation Chemical Name Formation Pathway
DDMU 1-chloro-2,2-bis(p-chlorophenyl)ethylene Dechlorination of DDD nih.govtandfonline.commdpi.com
DDMS 1-chloro-2,2-bis(p-chlorophenyl)ethane Transformation of DDMU tandfonline.com
DDNU 2,2-bis(p-chlorophenyl)ethylene Transformation of DDMS tandfonline.com
DDOH 2,2-bis(p-chlorophenyl)ethanol Transformation from DDNU or DDMU nih.govtandfonline.com
DDA bis(p-chlorophenyl)acetic acid Oxidation of DDOH nih.govtandfonline.com

Table of Compounds Mentioned

AbbreviationFull Chemical Name
DDDBenzene (B151609), 1,1'-ethylidenebis(4-chloro-) (or Dichlorodiphenyldichloroethane)
DDTDichlorodiphenyltrichloroethane
DDEDichlorodiphenyldichloroethylene
DDMU1-chloro-2,2-bis(p-chlorophenyl)ethylene
DDMS1-chloro-2,2-bis(p-chlorophenyl)ethane
DDNU2,2-bis(p-chlorophenyl)ethylene
DDOH2,2-bis(p-chlorophenyl)ethanol
DDAbis(p-chlorophenyl)acetic acid
DDMbis(p-chlorophenyl)methane
DBH4,4'-dichlorobenzhydrol
DBP4,4'-dichlorobenzophenone
o-Cl-DDMUcis/trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
1,1,2,2-tetrachloroethane1,1,2,2-tetrachloroethane

Enzyme-Mediated Transformations and Biocatalysis

The biodegradation of Benzene, 1,1'-ethylidenebis(4-chloro-), also known as p,p'-DDE, is primarily driven by enzymatic activities of various microorganisms. These biocatalytic processes involve a range of enzymes that can transform this persistent organic pollutant into less harmful substances. Key enzymes implicated in its degradation include dehalogenases, dioxygenases, and ligninolytic enzymes.

Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic rings of p,p'-DDE, a crucial initial step in its detoxification. For instance, a dehalogenase from Aeromonas sp. strain MY1 has been purified and characterized, demonstrating the ability to release chloride ions from p,p'-DDT, the parent compound of p,p'-DDE. ajol.info The enzyme exhibited optimal activity at a pH of 8.0 and a temperature of 35°C. ajol.info Kinetic studies of this dehalogenase revealed a Michaelis-Menten constant (Km) of 27.05 µmol L⁻¹ and a maximum reaction velocity (Vmax) of 476.19 µmol L⁻¹ min⁻¹. ajol.info

Dioxygenases: These enzymes introduce oxygen atoms into the aromatic ring, leading to ring cleavage and further degradation. In a study on Alcaligenes eutrophus A5, the oxidation of DDT, which can lead to the formation of DDE, was suggested to be initiated by a dioxygenase. nih.gov This process resulted in hydroxylated intermediates and ultimately yielded 4-chlorobenzoic acid, indicating a meta-cleavage pathway of the aromatic ring. nih.gov

Ligninolytic Enzymes: White-rot fungi, such as Phanerochaete chrysosporium, produce powerful extracellular ligninolytic enzymes, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), which have been shown to degrade p,p'-DDE. researchgate.netnih.gov These enzymes are not specific to lignin and can oxidize a wide range of aromatic compounds. The degradation of DDE by P. chrysosporium has been demonstrated through the formation of [¹⁴C]CO₂ from [¹⁴C]DDE and the identification of 4,4'-dichlorobenzophenone (DBP) as a metabolite. researchgate.net The enzymatic system of P. chrysosporium is complex and also includes other enzymes like methanol (B129727) oxidase and cytochrome P450s that may contribute to the degradation of xenobiotics. nih.govnih.gov

The following table summarizes the key enzymes involved in the transformation of Benzene, 1,1'-ethylidenebis(4-chloro-).

Enzyme FamilySpecific Enzyme/OrganismTransformation ReactionKey Findings
Dehalogenases Dehalogenase from Aeromonas sp. strain MY1Dechlorination of the parent compound, p,p'-DDT.Optimal pH 8.0, optimal temperature 35°C, Km = 27.05 µmol L⁻¹, Vmax = 476.19 µmol L⁻¹ min⁻¹. ajol.info
Dioxygenases Dioxygenase from Alcaligenes eutrophus A5Oxidation of the aromatic ring of DDT, leading to ring fission.Formation of hydroxylated intermediates and 4-chlorobenzoic acid. nih.gov
Ligninolytic Enzymes Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP) from Phanerochaete chrysosporiumOxidation of p,p'-DDE.Mineralization to CO₂ and formation of metabolites like 4,4'-dichlorobenzophenone (DBP). researchgate.netnih.gov
Peroxidases Lignin peroxidase from Trametes versicolor U97Degradation of the parent compound, DDT.Implicated in the degradation process, leading to the formation of 4-chlorobenzoic acid. nih.gov

Degradation in Contaminated Media and Remediation Contexts

The degradation of Benzene, 1,1'-ethylidenebis(4-chloro-) in contaminated soil and water is a complex process influenced by the indigenous microbial populations and the physicochemical properties of the medium. Bioremediation strategies often aim to enhance the activity of these microorganisms to accelerate the cleanup of contaminated sites.

Several bacterial strains have been identified for their ability to degrade p,p'-DDE. Stenotrophomonas sp. strain DXZ9, isolated from pesticide-contaminated sludge, has demonstrated the capacity to degrade both DDT and DDE. hilarispublisher.com This strain was found to dehydrochlorinate DDT to DDE. researchgate.nethilarispublisher.com Another strain, Stenotrophomonas sp. DDT-1, was able to utilize DDT as a sole carbon and energy source, transforming it into DDE and other downstream products. nih.govresearchgate.netdntb.gov.ua

Fungal degradation is also a significant pathway in contaminated environments. The white-rot fungus Phanerochaete chrysosporium has been extensively studied for its ability to mineralize DDE. researchgate.net Brown-rot fungi, such as Gloeophyllum trabeum, have also been shown to degrade DDT and its metabolites, including DDE, through a proposed Fenton-based reaction mechanism. researchgate.net

The following table presents research findings on the degradation of Benzene, 1,1'-ethylidenebis(4-chloro-) in various contaminated media.

Organism/SystemContaminated MediumDegradation ProductsKey Findings
Stenotrophomonas sp. DXZ9 Sludge from a pesticide factoryMultiple undefined substancesDegraded both DDT and DDE. researchgate.nethilarispublisher.com
Stenotrophomonas sp. DDT-1 Contaminated soilDDE/DDD, DDMU, DDOH, DDAMineralized DDT, with DDE as an intermediate. nih.govresearchgate.netdntb.gov.ua
Phanerochaete chrysosporium Liquid culture4,4'-dichlorobenzophenone (DBP), CO₂Mineralized [¹⁴C]DDE to [¹⁴C]CO₂. researchgate.net
Gloeophyllum trabeum (Brown-rot fungus)Liquid mediumDDD, DDE, DBPDegraded DDT and its metabolites. researchgate.net
Alcaligenes eutrophus A5 Resting cell culturesHydroxy-DDT intermediates, 4-chlorobenzoic acidOxidized DDT, suggesting a pathway for DDE formation and subsequent degradation. nih.gov
Fungal Cometabolism (Aspergillus niger, Penicillium brefeldianum)Liquid cultureWater-soluble and unidentified productsConverted a percentage of DDT to various products. nih.gov

Influence of Environmental Factors on Transformation Rates (e.g., pH, temperature, redox potential)

The efficiency of enzymatic and microbial degradation of Benzene, 1,1'-ethylidenebis(4-chloro-) is significantly influenced by environmental conditions such as pH, temperature, and redox potential.

pH: The pH of the contaminated medium affects both the activity of degradative enzymes and the growth of the microorganisms that produce them. For instance, the dehalogenase from Aeromonas sp. strain MY1 showed optimal activity at a pH of 8.0. ajol.info Studies on Stenotrophomonas sp. DXZ9 revealed that a neutral pH of 7 was optimal for the degradation of DDE. researchgate.net In general, microbial growth and, consequently, bioremediation rates are often highest under neutral to slightly alkaline conditions. herts.ac.uknih.govfrontiersin.org

Temperature: Temperature plays a crucial role in the kinetics of enzymatic reactions and microbial metabolism. The degradation of DDT by Stenotrophomonas sp. DDT-1 was found to decrease with temperatures ranging from 15°C to 35°C, with the optimal temperature for DDE degradation by Stenotrophomonas sp. DXZ9 being 30°C. researchgate.netnih.govresearchgate.net The dehalogenase from Aeromonas sp. strain MY1 exhibited maximum activity at 35°C. ajol.info

Redox Potential: The redox potential of the environment determines whether aerobic or anaerobic degradation pathways are favored. Aerobic degradation of p,p'-DDE often involves dioxygenases and leads to ring cleavage. nih.gov Anaerobic conditions, on the other hand, can lead to reductive dechlorination. Variations in the cytoplasmic redox potential can also influence the energetics of microbial cells and their metabolic activity. nih.gov The evolution of ligninolytic peroxidases in fungi has been linked to an increase in their redox potential, enabling them to degrade recalcitrant compounds like DDE. nih.gov

The table below summarizes the influence of key environmental factors on the transformation of Benzene, 1,1'-ethylidenebis(4-chloro-).

Environmental FactorOrganism/EnzymeOptimal ConditionEffect on Transformation
pH Stenotrophomonas sp. DXZ97.0Optimal degradation of DDE. researchgate.net
Dehalogenase from Aeromonas sp. strain MY18.0Maximum enzyme activity. ajol.info
General Microbial DegradationNeutral to slightly alkalineGenerally favors higher rates of bioremediation. herts.ac.uknih.gov
Temperature Stenotrophomonas sp. DXZ930°COptimal degradation of DDE. researchgate.net
Stenotrophomonas sp. DDT-115-35°CDegradation half-life decreased with increasing temperature. nih.govresearchgate.net
Dehalogenase from Aeromonas sp. strain MY135°CMaximum enzyme activity. ajol.info
Redox Potential Aerobic MicroorganismsAerobic conditionsFavors oxidative degradation pathways, including ring cleavage by dioxygenases. nih.gov
Anaerobic MicroorganismsAnaerobic conditionsFavors reductive dechlorination.
Ligninolytic PeroxidasesOxidizing conditionsHigh redox potential enables the oxidation of recalcitrant compounds. nih.gov

Advanced Analytical Methodologies for Environmental Research

Sample Preparation and Extraction Techniques for Complex Matrices

Extracting Benzene (B151609), 1,1'-ethylidenebis(4-chloro-) from environmental samples like soil, water, and biological tissues is a critical first step that significantly influences the accuracy and reliability of analytical results. The choice of extraction technique depends on the sample matrix, the concentration of the analyte, and the required level of purity.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from a sample. shopshimadzu.com It utilizes a solid sorbent material, packed into a column or cartridge, to selectively adsorb the target compound. shopshimadzu.com For the analysis of Benzene, 1,1'-ethylidenebis(4-chloro-), reversed-phase SPE is often employed, which is effective for non-polar and moderately polar compounds. shopshimadzu.com Mixed-mode SPE, combining reversed-phase with ion-exchange mechanisms, can also be utilized for complex matrices like plasma or urine to isolate compounds based on their charge and polarity. shopshimadzu.com

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For the extraction of the relatively non-polar Benzene, 1,1'-ethylidenebis(4-chloro-), organic solvents like hexane (B92381) and acetone (B3395972) are effective. researchgate.net

Extraction Technique Principle Common Application for Benzene, 1,1'-ethylidenebis(4-chloro-) Advantages Disadvantages
Solid-Phase Extraction (SPE) Partitioning between a solid and a liquid phase.Purification and concentration from water, soil extracts, and biological fluids. shopshimadzu.comHigh recovery, high concentration factor, selective. phenomenex.comCan be more expensive than LLE.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Extraction from aqueous samples and initial cleanup of soil extracts. researchgate.netSimple, low cost.Can be labor-intensive, uses larger volumes of organic solvents.

Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, speed, and reduced solvent consumption.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures and pressures, below their critical points, to enhance extraction efficiency. nih.govmdpi.comresearchgate.net These conditions increase analyte solubility and decrease solvent viscosity, allowing for better penetration into the sample matrix. mdpi.com PLE has been proven to be more exhaustive than traditional Soxhlet extraction for determining p,p'-DDE in aged, contaminated soil samples. nih.govlu.se Studies have shown that using a less toxic solvent combination like n-heptane/acetone can be effective. nih.gov For instance, PLE for three 10-minute cycles at 100°C was found to be highly effective for extracting p,p'-DDE from soil. nih.govlu.se

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extracting solvent. wikipedia.orgsabinsa.ca Under supercritical conditions, CO2 exhibits properties of both a gas and a liquid, allowing for efficient penetration into the sample matrix. dedietrich.com The selectivity of SFE can be finely tuned by altering the pressure and temperature. wikipedia.org SFE is considered a "green" technology as it reduces the use of hazardous organic solvents. sabinsa.ca Research has demonstrated that SFE can be as effective as Soxhlet extraction for the determination of DDE in sediment samples when coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.net

Advanced Extraction Method Principle Key Parameters Advantages for Benzene, 1,1'-ethylidenebis(4-chloro-) Analysis
Pressurized Liquid Extraction (PLE) Solvent extraction at elevated temperature and pressure. nih.govTemperature, pressure, solvent type, static/dynamic cycles.Faster, uses less solvent, and can be more exhaustive than traditional methods for soil samples. researchgate.netnih.govlu.se
Supercritical Fluid Extraction (SFE) Extraction with a fluid above its critical temperature and pressure. wikipedia.orgPressure, temperature, fluid composition (use of modifiers).Environmentally friendly, selective, and effective for sediment samples. sabinsa.cadedietrich.comresearchgate.net

The sample matrix refers to all the components in a sample other than the analyte of interest. bataviabiosciences.com These components can interfere with the analysis, causing what is known as the "matrix effect," which can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's concentration. bataviabiosciences.comsciex.com In the analysis of Benzene, 1,1'-ethylidenebis(4-chloro-), complex matrices like soil, sediment, and biological tissues (e.g., plasma) contain numerous compounds that can interfere with the detection process. psu.educhromatographyonline.com

To mitigate matrix effects, cleanup procedures are essential. These procedures aim to remove interfering compounds from the sample extract before instrumental analysis. Techniques like SPE are not only used for extraction but are also highly effective for cleanup. shopshimadzu.com For example, in plant sample analysis, materials like C18 chromatographic packing can be used to remove chlorophyll, which can interfere with the extraction and subsequent analysis of compounds like DDE. oup.com Dilution of the sample extract can also be an effective strategy to reduce matrix effects, particularly in highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.com

Chromatographic Separation and Detection

Following extraction and cleanup, chromatographic techniques are employed to separate Benzene, 1,1'-ethylidenebis(4-chloro-) from other remaining compounds in the extract. The separated compound is then detected and quantified using sensitive detectors.

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds like Benzene, 1,1'-ethylidenebis(4-chloro-). thermofisher.com The separation occurs as the sample travels through a capillary column, with different compounds interacting differently with the column's stationary phase. wikipedia.org

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector (ECD) is highly sensitive to electronegative compounds, particularly those containing halogens, such as the chlorine atoms in Benzene, 1,1'-ethylidenebis(4-chloro-). scioninstruments.commeasurlabs.comchromatographyonline.com This makes GC-ECD an extremely effective tool for detecting trace amounts of this compound in environmental samples. measurlabs.comchromatographyonline.com The ECD operates by measuring a decrease in a constant electrical current caused by the analyte capturing electrons. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides both separation and structural identification of the analyte. wikipedia.org GC-MS is considered a "gold standard" for substance identification because it provides a specific test that positively identifies the presence of a particular substance. wikipedia.org It is a powerful tool for monitoring environmental contaminants like DDE in various matrices, including air, water, and soil. thermofisher.com A two-step analytical method using a gas chromatograph-triple quadrupole mass spectrometer has been successfully applied to analyze persistent pollutants like p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) in human plasma. nih.gov

GC Detector Principle of Detection Selectivity for Benzene, 1,1'-ethylidenebis(4-chloro-) Key Research Findings
Electron Capture Detector (ECD) Measures reduction in electrical current due to electron-capturing analytes. chromatographyonline.comHighly selective and sensitive for halogenated compounds. scioninstruments.commeasurlabs.comchromatographyonline.comWidely used for detecting organochlorinated pesticides at trace levels in environmental samples. measurlabs.com
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio. wikipedia.orgProvides high specificity and structural confirmation. wikipedia.orgGC-MS is a standard method for the analysis of DDE in sediment and human plasma. researchgate.netnih.gov

Liquid chromatography (LC) is a separation technique well-suited for a wide range of biological molecules, including those that are non-volatile. nih.govyoutube.com When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and selective analytical method. nih.gov

LC-MS/MS aids in separating the analyte of interest from matrix components, which improves sensitivity and reduces imprecision. nih.gov The use of stable isotope-labeled internal standards allows for highly accurate and reproducible assays. nih.gov While GC-MS is more common for DDE analysis due to its volatility, LC-MS/MS offers an alternative approach, especially in complex biological matrices where it can provide greater confidence in identification and detect a wider range of compounds in a single run. nih.gov The development of robust interfaces like electrospray ionization (ESI) has made LC-MS a routine and powerful technique in analytical chemistry. nih.gov

High-Resolution Chromatography for Isomer Separation

The environmental analysis of "Benzene, 1,1'-ethylidenebis(4-chloro-", commonly known as DDE, necessitates advanced chromatographic techniques to separate its various isomers, which may exhibit different toxicological and environmental behaviors. High-resolution chromatography, particularly multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GC×GC), has proven effective in this regard. researchgate.net

The separation of isomers like p,p'-DDE and o,p'-DDT is crucial for accurate environmental assessment. researchgate.net A multidimensional approach often involves an initial separation on an achiral, apolar gas chromatography (GC) column. Subsequently, specific fractions containing the isomers of interest, such as the o,p' isomers of DDT and its degradation product DDD, are selectively collected. researchgate.net This "heart-cut" fraction is then introduced into a second, enantioselective column for further separation. This technique allows for the analysis of ultra-trace level enantiomers by minimizing matrix interference. researchgate.net

For instance, a method for the enantiomeric separation of chiral pesticides can be developed using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), such as cellulose-tris(3,5-dimethylphenylcarbamate). capes.gov.br The separation efficiency is influenced by the composition of the mobile phase and the column temperature. capes.gov.br While baseline separation has been achieved for several chiral pesticides, the specific parameters for DDE would require methodical development. capes.gov.br Micellar electrokinetic chromatography (MEKC) also presents a powerful alternative for enantiomeric separation, offering high efficiency and low consumption of reagents. nih.gov

The following table summarizes key aspects of high-resolution chromatography for isomer separation:

TechniquePrincipleApplication ExampleReference
Multidimensional Gas Chromatography (MDGC)Utilizes two or more columns with different selectivities to separate complex mixtures. A "heart-cut" of the effluent from the first column is transferred to a second column for further separation.Separation of p,p'-DDT from o,p'-DDT enantiomers. researchgate.net researchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)The entire sample is subjected to two independent separations, providing enhanced resolution and peak capacity.Complementary technique to MDGC for the analysis of complex environmental samples. researchgate.net researchgate.net
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP)Separates enantiomers based on their differential interactions with a chiral stationary phase.Enantiomeric resolution of various chiral pesticides. capes.gov.br capes.gov.br

Spectroscopic Characterization in Environmental Contexts

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of "Benzene, 1,1'-ethylidenebis(4-chloro-)" (DDE) in environmental samples. When coupled with gas chromatography (GC-MS), it provides both high selectivity and sensitivity for the detection of DDE and its isomers. researchgate.net High-resolution mass spectrometry (HRMS) can provide accurate molecular weight measurements, allowing for the determination of the elemental composition of the molecule with high confidence. nih.gov

For quantification, tandem mass spectrometry (MS/MS) is often employed. This technique involves the selection of a precursor ion (the molecular ion of DDE) and its subsequent fragmentation to produce characteristic product ions. nih.gov The monitoring of these specific transitions enhances the selectivity of the analysis, which is particularly important when dealing with complex environmental matrices. researchgate.net Isotope dilution mass spectrometry, where a known amount of an isotopically labeled standard is added to the sample, is a common approach to achieve accurate quantification. nih.gov

The fragmentation pattern of a molecule in the mass spectrometer provides crucial structural information. chemguide.co.uk In electron ionization (EI) mass spectrometry, the high energy electrons cause the molecule to ionize and fragment. nih.gov The resulting fragments produce a characteristic pattern in the mass spectrum. chemguide.co.uk For halogenated compounds like DDE, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key feature in identifying the presence of chlorine atoms in the molecule and its fragments. libretexts.org The analysis of these fragmentation patterns allows for the confirmation of the identity of DDE in a sample. libretexts.orgyoutube.com

The following table outlines the application of mass spectrometry in the analysis of DDE:

MS TechniqueApplicationKey Information ObtainedReference
Gas Chromatography-Mass Spectrometry (GC-MS)Detection and quantification of DDE in environmental and biological samples.Retention time for identification and peak area for quantification. researchgate.netresearchgate.net researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for elemental composition determination.High-confidence molecular formula assignment. nih.gov nih.gov
Tandem Mass Spectrometry (MS/MS)Highly selective quantification in complex matrices.Specific precursor-to-product ion transitions for enhanced selectivity. researchgate.netnih.gov researchgate.netnih.gov
Electron Ionization (EI)Generation of reproducible fragmentation patterns for library matching and structural confirmation.Characteristic fragment ions and isotopic patterns. nih.govlibretexts.org nih.govlibretexts.org

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Metabolite Identification

While mass spectrometry is a primary tool, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary and powerful capabilities for the definitive identification of metabolites of "Benzene, 1,1'-ethylidenebis(4-chloro-)".

Nuclear Magnetic Resonance (NMR) Spectroscopy is a highly effective technique for elucidating the molecular structure of metabolites in complex biological fluids. technologynetworks.comnih.gov ¹H NMR spectroscopy, in particular, can provide a comprehensive overview of all proton-containing metabolites in a sample. nih.gov The chemical shift of a proton in an NMR spectrum is highly sensitive to its chemical environment, providing detailed information about the structure of the molecule. nih.gov For the identification of DDE metabolites, specific signals corresponding to the aromatic and aliphatic protons would be key identifiers. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and between protons and carbons, respectively, which is crucial for unambiguously determining the structure of unknown metabolites. acs.org While NMR is generally less sensitive than MS, it is highly reproducible and provides rich structural information without the need for chromatographic separation in some cases. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. nih.gov For DDE and its potential metabolites, IR spectroscopy could be used to identify characteristic absorption bands, such as those for C-H stretching in the aromatic and aliphatic regions, and the C-Cl stretching vibrations. researchgate.net Changes in the IR spectrum compared to the parent DDE compound can indicate metabolic transformations, such as hydroxylation or dechlorination. While IR alone may not be sufficient for complete structure elucidation, it provides a valuable fingerprint of the molecule and can be used in conjunction with other techniques, like mass spectrometry in an IRIS (Infrared Ion Spectroscopy) setup, to confirm the identity of metabolites. nih.govchemrxiv.org

The following table summarizes the roles of NMR and IR spectroscopy in metabolite identification:

Spectroscopic TechniquePrincipleApplication in Metabolite IdentificationReference
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Unambiguous structure elucidation of metabolites in complex mixtures, determination of atom connectivity. technologynetworks.comnih.govmdpi.com technologynetworks.comnih.govmdpi.com
Infrared (IR) SpectroscopyMeasures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups.Identification of functional groups present in metabolites, providing a molecular fingerprint. nih.govchemrxiv.orgacs.org nih.govchemrxiv.orgacs.org

Quality Assurance and Quality Control in Environmental Trace Analysis

Ensuring the reliability and accuracy of analytical data is paramount in environmental trace analysis of "Benzene, 1,1'-ethylidenebis(4-chloro-)". This is achieved through rigorous Quality Assurance (QA) and Quality Control (QC) programs. europa.euinl.gov QA encompasses all planned and systematic activities implemented to provide confidence that the data generated will be of known and defensible quality. inl.gov QC, on the other hand, refers to the operational techniques and activities used to fulfill the requirements for quality. europa.eu

A fundamental component of a QC system is the regular analysis of control samples. europa.eu This includes method blanks, spiked samples, and certified reference materials (CRMs). acemap.inforesearchgate.net Method blanks are analyzed to assess for contamination during the analytical process. Spiked samples, where a known amount of the analyte is added to a real sample matrix, are used to evaluate the accuracy and recovery of the analytical method. usda.gov

Certified Reference Materials (CRMs) are particularly crucial for validating analytical methods and ensuring the metrological traceability of measurements. acemap.infoelharcon.com CRMs are materials with a known and certified concentration of the analyte of interest in a specific matrix. parkesscientific.comsigmaaldrich.comsigmaaldrich.com The analysis of CRMs allows laboratories to assess the accuracy of their measurements against a known standard. researchgate.net Inter-laboratory comparison studies, where multiple laboratories analyze the same sample, are also an important aspect of external quality control, helping to ensure consistency and comparability of data across different analytical facilities. nist.gov

The following table highlights key elements of QA/QC in environmental trace analysis:

QA/QC ElementPurposeExampleReference
Method BlankTo monitor for contamination introduced during sample preparation and analysis.Analyzing a sample of the solvent used for extraction alongside the environmental samples. nist.gov
Spiked Sample (Matrix Spike)To assess the accuracy and recovery of the analytical method in a specific sample matrix.Adding a known quantity of DDE to a water or soil sample before extraction and analysis. usda.gov usda.gov
Certified Reference Material (CRM)To validate the accuracy of an analytical method and ensure traceability of measurements.Analyzing a soil or sediment CRM with a certified concentration of DDE. acemap.infoelharcon.comsigmaaldrich.com acemap.infoelharcon.comsigmaaldrich.com
Inter-laboratory Comparison StudiesTo assess the performance of a laboratory and ensure comparability of results with other laboratories.Participation in proficiency testing schemes where a central organization distributes a common sample to multiple labs for analysis. nist.gov nist.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of Benzene (B151609), 1,1'-ethylidenebis(4-chloro-). These calculations can provide a detailed understanding of the molecule's three-dimensional structure, electron distribution, and reactivity.

Researchers utilize DFT to optimize the geometry of the molecule, determining the most stable arrangement of its atoms in space. researchgate.netnih.gov This optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations can reveal the precise spatial relationship between the two chlorinated phenyl rings and the ethylidene bridge.

Furthermore, quantum chemical calculations are employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally suggests higher reactivity. These calculations also allow for the determination of the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface and helps to identify regions susceptible to electrophilic or nucleophilic attack.

While specific DFT studies on Benzene, 1,1'-ethylidenebis(4-chloro-) are not abundant in publicly available literature, the principles of these calculations are well-established. aps.orgnih.govnih.gov The application of DFT with various functionals and basis sets can provide a robust theoretical framework for understanding its intrinsic properties that govern its environmental behavior. nih.gov

Molecular Modeling and Dynamics Simulations for Environmental Interactions

Molecular modeling and dynamics (MD) simulations offer a dynamic perspective on the interactions between Benzene, 1,1'-ethylidenebis(4-chloro-) and various environmental compartments, such as soil organic matter and mineral surfaces. These simulations can predict and analyze the sorption and diffusion processes that control the compound's mobility and bioavailability in the environment.

Sorption to Soil Organic Matter: Soil organic matter, particularly humic substances, plays a crucial role in the sequestration of hydrophobic organic compounds like Benzene, 1,1'-ethylidenebis(4-chloro-). MD simulations can model the sorption process by placing the molecule in a simulated environment containing models of humic acid. nih.govnih.govresearchgate.net These simulations can elucidate the primary forces driving the interaction, which often include van der Waals forces and hydrophobic interactions. tdl.org The simulations can also reveal the specific binding sites and the conformational changes that both the pollutant and the humic substance may undergo upon interaction. Studies on other organic pollutants have shown a two-step sorption mechanism involving initial absorption into the internal voids of the humic acid, followed by surface-controlled adsorption. nih.gov

Interaction with Mineral Surfaces: Clay minerals are another important sorbent in soils and sediments. MD simulations can be used to investigate the adsorption of organic pollutants onto clay surfaces. epa.govresearchgate.net These simulations model the interface between the mineral surface, water molecules, and the organic compound to understand the adsorption mechanisms at an atomic level. The orientation of the molecule on the surface and the role of water in mediating the interaction can be explored in detail.

While specific MD simulation studies focused solely on Benzene, 1,1'-ethylidenebis(4-chloro-) are not widely reported, the methodologies have been successfully applied to a range of organic pollutants, providing a strong basis for understanding its likely behavior. researchgate.net

Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSARs) are computational models that correlate the chemical structure of a compound with its physicochemical properties and environmental fate. trentu.capsu.edu These models are valuable tools for predicting the behavior of chemicals for which experimental data may be limited. For Benzene, 1,1'-ethylidenebis(4-chloro-), QSARs can be used to estimate key parameters related to its environmental fate, excluding direct biological effects.

Prediction of Physicochemical Properties: QSAR models can predict fundamental properties such as the octanol-water partition coefficient (log Kow), which is a key indicator of a chemical's tendency to bioaccumulate. researchgate.net Models have been developed to predict the bioconcentration factor (BCF) in aquatic organisms, which is often correlated with log Kow. researchgate.netmdpi.combioone.orgnih.gov

It is important to note that the reliability of QSAR predictions depends on the quality and applicability domain of the model. nih.gov

Computational Prediction of Degradation Pathways and Reaction Intermediates

Computational tools have been developed to predict the likely degradation pathways of xenobiotic compounds in the environment. These systems utilize extensive databases of known biotransformation reactions and apply rule-based or machine learning approaches to predict the metabolites of a given compound.

One such tool is the University of Minnesota Biocatalysis/Biodegradation Database and Pathway Prediction System (UM-BBD/PPS). psu.edunih.govethz.ch This system uses a set of biotransformation rules derived from experimentally observed reactions to predict plausible degradation pathways for a given chemical structure. researchgate.net For Benzene, 1,1'-ethylidenebis(4-chloro-), the UM-BBD/PPS could be used to predict potential aerobic and anaerobic degradation pathways and identify the resulting intermediate products. The system would identify functional groups within the molecule and apply relevant transformation rules to generate a series of potential metabolites.

Other computational frameworks, such as the Biochemical Network Integrated Computational Explorer (BNICE), can generate comprehensive networks of possible biochemical reactions, including novel pathways for the biodegradation of xenobiotics. nih.gov These tools can be particularly useful for understanding the fate of persistent compounds like Benzene, 1,1'-ethylidenebis(4-chloro-), for which complete degradation pathways are not fully elucidated. bioone.org

In silico prediction of metabolic pathways can also be applied to specific organisms, such as fungi, which are known to play a role in the degradation of organochlorine pesticides. nih.govmdpi.comoup.com Computational models can predict the secondary metabolite clusters in fungi that may be involved in the breakdown of these compounds.

Industrial and Byproduct Formation Contexts

Formation as a Byproduct or Impurity in Industrial Chemical Processes

The industrial synthesis of DDT is not a perfectly selective process and results in a technical-grade product that is a mixture of several related compounds. The primary and most potent insecticidal component is the p,p' isomer of DDT. However, the chemical reaction inherently produces other isomers and related compounds as impurities.

Commercial DDT is predominantly composed of the desired p,p'-DDT, which constitutes about 77% of the mixture. wikipedia.org A significant impurity is the o,p'-DDT isomer, present in amounts of around 15-21%. wikipedia.orgcdc.gov Other compounds, such as Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD), are also found in smaller quantities, each making up a small percentage of the balance in commercial samples. wikipedia.org These compounds are not only impurities from the manufacturing process but are also the primary metabolites and environmental breakdown products of DDT. wikipedia.org

Furthermore, DDT-related compounds can appear as impurities in the production of other pesticides. For instance, analytical studies have shown that technical grades of the insecticide dicofol can be contaminated with DDT compounds, including p,p'-DDT and p,p'-DDE. cdc.govnih.gov This occurs because DDT is sometimes used as a precursor in the synthesis of dicofol.

Table 1: Composition of Technical-Grade DDT

CompoundTypical Percentage in MixtureRole
p,p'-DDT~77%Active Ingredient
o,p'-DDT~15-21%Isomeric Impurity
p,p'-DDE<4%Impurity / Metabolite
p,p'-DDD<4%Impurity / Metabolite

Historical Manufacturing Practices and Legacy Contamination Sources

DDT was first synthesized in 1874, but its insecticidal properties were not discovered until 1939 by Swiss chemist Paul Hermann Müller. wikipedia.orgbritannica.com The industrial manufacturing process involves the condensation reaction of chloral (B1216628) (or chloral hydrate) with chlorobenzene (B131634) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. nih.govbritannica.comyoutube.com This electrophilic aromatic substitution reaction was scaled up for mass production, particularly during World War II, to control insect-borne diseases like malaria and typhus. wikipedia.orgepa.gov

From the 1940s to the early 1970s, DDT was one of the most widely used insecticides globally. researchgate.net In the United States alone, over 600,000 tonnes were applied before its use was largely banned by the Environmental Protection Agency (EPA) in 1972 due to growing concerns about its environmental persistence and effects on wildlife. wikipedia.orgepa.gov Production peaked in the U.S. in 1963, and it is estimated that a total of 1.8 million tonnes have been produced worldwide since the 1940s. wikipedia.org

This extensive history of production and use has resulted in significant legacy contamination. Major sources of this contamination include:

Manufacturing Waste: One of the most notorious cases of legacy contamination is off the coast of Southern California. The Montrose Chemical Corporation, once the largest DDT manufacturer in the U.S., disposed of an estimated 100 tons of DDT-laden waste into the Los Angeles sewer system over several decades, contaminating the Palos Verdes Shelf. beyondpesticides.org Further investigation revealed that potentially hundreds of thousands of barrels of DDT-related waste were also dumped directly into the ocean. beyondpesticides.org

Agricultural Runoff: The widespread application of DDT in agriculture led to its accumulation in soil. britannica.com Due to its persistence, it can remain in the soil for decades, slowly being released into waterways through erosion and runoff, contaminating rivers, lakes, and coastal ecosystems. nih.gov

Improper Disposal: Abandoned manufacturing sites and pesticide dumps are significant point sources of contamination. cdc.gov Soil and water in and around these former facilities often show high concentrations of DDT and its derivatives, posing a long-term environmental risk. nih.gov

Environmental Remediation Technologies for Contaminated Sites

The persistence of DDT in the environment necessitates the development of effective remediation technologies for contaminated soil and water. These technologies are broadly categorized into bioremediation and physico-chemical methods.

Bioremediation utilizes microorganisms to break down or transform contaminants into less harmful substances. tandfonline.com This approach is considered cost-effective and environmentally friendly. researchgate.net The biodegradation of DDT can occur through the action of various bacteria, fungi, and algae. lupinepublishers.comnih.gov

Microbial Degradation: Numerous microbial species have demonstrated the ability to degrade DDT. Bacteria from genera such as Pseudomonas, Alcaligenes, and Flavobacterium can metabolize the compound. lupinepublishers.com Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective due to their powerful extracellular enzymes. tandfonline.comlupinepublishers.com The degradation process is often co-metabolic, meaning the microbes break down DDT while consuming other energy sources. tandfonline.com

Phytoremediation: This strategy involves the use of plants, often in combination with associated rhizosphere microorganisms, to degrade contaminants. mdpi.com The plant roots can help stimulate microbial activity and enhance the breakdown of DDT in the soil. Studies using ryegrass combined with bacteria like Stenotrophomonas sp. have shown significant removal rates for DDT and its metabolite DDE. mdpi.com

Enhancement Strategies: The efficiency of bioremediation can be limited by factors like the bioavailability of DDT, which tends to bind strongly to soil particles. tandfonline.com To overcome this, enhancement strategies such as the addition of co-solvents, chelators, or low molecular weight organic acids have been studied to increase the degradation rate. nih.gov

Table 2: Bioremediation Approaches for DDT Contamination

StrategyDescriptionExamples of Organisms/Methods
Bacterial DegradationUse of bacteria to metabolize DDT and its derivatives.Pseudomonas, Alcaligenes, Rhodococcus
Fungal DegradationUse of fungi, especially those with powerful extracellular enzymes, for degradation.Phanerochaete, Trichoderma, Rhizopus
PhytoremediationCombined use of plants and rhizosphere microbes to enhance degradation in soil.Ryegrass in combination with Stenotrophomonas sp.
BiostimulationModifying the environment (e.g., adding nutrients) to stimulate existing DDT-degrading microbes.Nutrient amendments, adjusting soil aeration and pH.

Physico-chemical methods involve the use of chemical reactions or physical processes to remove or destroy contaminants. These methods can often achieve faster degradation rates than bioremediation but may be more costly. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, primarily hydroxyl radicals (•OH), to oxidize and break down persistent organic pollutants like DDT. nih.gov

Fenton Reaction: This process uses a combination of hydrogen peroxide (H₂O₂) and an iron catalyst (typically ferrous iron, Fe²⁺) to produce hydroxyl radicals. nih.gov Studies have shown that the Fenton reaction can effectively degrade DDT and DDE in contaminated soil slurries. nih.gov The use of zero-valent iron (ZVI) as the iron source has also proven effective. nih.govepa.gov

Ozonation: Exposing contaminated soil to ozone (O₃), particularly in the presence of water vapor, can lead to the formation of hydroxyl radicals and subsequent degradation of DDT. researchgate.netresearchgate.net

Sorption: This technique involves the use of adsorbent materials to bind and remove DDT from water or soil. The hydrophobic nature of DDT makes it amenable to adsorption onto materials with high surface area and appropriate surface chemistry. jca.edu.vn

Carbon-based Materials: Activated carbon, biochar, and multiwalled carbon nanotubes (MWCNTs) have shown high efficacy in adsorbing DDT from aqueous solutions. rsc.orgnih.gov

Modified Clays and Minerals: Natural materials like clay and diatomaceous earth can be modified to enhance their adsorption capacity. Surfactant-modified aluminum hydroxide and chitosan-diatomaceous earth composites have been developed as effective adsorbents for DDT. jca.edu.vnrsc.org

Other Methods:

Reductive Dechlorination: Using strong reducing agents, such as zero-valent iron, can remove chlorine atoms from the DDT molecule, making it less toxic and more susceptible to further degradation. nih.gov

Dredging and Capping: For contaminated sediments in bodies of water, physical removal by dredging or in-situ containment by capping with clean material are common management options. researchgate.net Capping can sometimes include reactive materials to increase sorption or enhance degradation. researchgate.net

Table 3: Physico-Chemical Remediation Methods for DDT

MethodPrincipleReagents/Materials
Fenton OxidationGeneration of hydroxyl radicals to oxidize DDT.Hydrogen Peroxide (H₂O₂), Iron salts (Fe²⁺), Zero-Valent Iron (ZVI)
OzonationUse of ozone to generate reactive oxygen species for degradation.Ozone (O₃)
AdsorptionBinding of DDT to the surface of an adsorbent material.Activated Carbon, Biochar, MWCNTs, Modified Clays, Nano-alumina
Reductive DechlorinationChemical reduction to remove chlorine atoms from the DDT molecule.Zero-Valent Iron (ZVI)
Dredging/CappingPhysical removal or in-situ containment of contaminated sediments.Clean sand, gravel, reactive cap materials

Conclusion and Future Research Directions

Synthesis of Current Academic Knowledge on Benzene (B151609), 1,1'-ethylidenebis(4-chloro-)

Benzene, 1,1'-ethylidenebis(4-chloro-), more commonly known as p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), is a significant organochlorine compound primarily recognized as a metabolite of the well-known insecticide Dichlorodiphenyltrichloroethane (DDT). cdc.govnih.gov While also used to a lesser extent as a pesticide itself under names like TDE, its environmental presence is largely a result of the degradation of technical DDT mixtures. cdc.govepa.gov

This compound is characterized by its high persistence in the environment, a trait common to organochlorine pesticides. cdc.govbeyondpesticides.org Its chemical structure and physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, dictate its environmental behavior. It adsorbs strongly to soil and sediment particles, making these environmental compartments major sinks and long-term sources of contamination. cdc.govwur.nl This strong adsorption to particulate matter means that its transport in aquatic systems is primarily linked to the movement of suspended sediments. cdc.gov Due to its lipophilic (fat-loving) nature, p,p'-DDD bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain. cdc.govnih.gov

The degradation of DDT to DDD occurs predominantly under anaerobic (oxygen-deficient) conditions, such as those found in sediments. scielo.org.za Consequently, the ratio of p,p'-DDD to another DDT metabolite, p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), which is formed under aerobic conditions, can serve as a chemical tracer to distinguish between historical contamination and more recent inputs, as well as to understand the dominant degradation pathways at a contaminated site. scielo.org.zanih.gov

Table 1: Physicochemical Properties of Benzene, 1,1'-ethylidenebis(4-chloro-) (p,p'-DDD)

PropertyValueSource
Molecular Formula C₁₄H₁₀Cl₄ nih.gov
Molecular Weight 320.0 g/mol nih.gov
Water Solubility 0.090 mg/L cdc.gov
Organic Carbon Partition Coefficient (Koc) 1.5 x 10⁵ cdc.gov
Appearance Colorless crystalline solid nih.gov

Identification of Critical Research Gaps and Unanswered Questions

Despite decades of study since the widespread use and subsequent banning of DDT in many countries, significant knowledge gaps regarding p,p'-DDD persist. These gaps hinder comprehensive risk assessment and the development of effective long-term management strategies for contaminated sites.

Key Research Gaps:

Long-Term Fate in Sediments: While sediments are known sinks, the long-term bioavailability and migration of p,p'-DDD from these reservoirs are not fully understood. Research is needed to determine the rates of remobilization due to events like dredging, bioturbation, and changes in environmental conditions (e.g., temperature, pH), and how these processes contribute to ongoing exposure in aquatic ecosystems. cdc.govnih.gov

Atmospheric Transport and Deposition: Although p,p'-DDD is less volatile than DDT, its potential for long-range atmospheric transport, either from areas where DDT is still in use or through revolatilization from soil and water, requires further quantification. cdc.govbeyondpesticides.org Understanding its atmospheric fate is crucial for assessing its global distribution.

Complete Degradation Pathways: The transformation of p,p'-DDD to more polar, and potentially less harmful, compounds is a critical detoxification pathway. However, the complete microbial degradation pathways and the factors that control their efficiency in different environments are not fully elucidated.

Ecotoxicological Thresholds: While the toxicity of the DDT family of compounds is well-established, there is a need for more data on the sublethal effects of chronic, low-level p,p'-DDD exposure on a broader range of species, particularly benthic organisms and those at higher trophic levels.

Synergistic Effects: p,p'-DDD rarely exists in isolation. It is typically found in a mixture with DDT, DDE, and other persistent organic pollutants like polychlorinated biphenyls (PCBs). nih.gov There is a significant research gap in understanding the synergistic or antagonistic toxicological effects of these chemical mixtures on organisms.

Impact of Climate Change: The influence of changing climate patterns—such as increased frequency of extreme weather events, rising temperatures, and altered organic carbon cycles—on the fate, transport, and bioavailability of legacy contaminants like p,p'-DDD is a major unanswered question.

Future Directions in Advanced Analytical Method Development for Environmental Monitoring

Effective monitoring is the foundation of environmental assessment and management. While established methods like gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) are reliable for quantifying p,p'-DDD, future research should focus on developing more efficient, sensitive, and environmentally friendly analytical tools. scielo.org.zanih.govmdpi.com

The current standard methods often require laborious and time-consuming sample preparation steps, including extraction and clean-up, and rely on expensive laboratory instrumentation. mdpi.comresearchgate.net There is a pressing need for methods that can provide rapid, on-site analysis to facilitate timely decision-making, particularly for screening large numbers of samples or for use in remote locations. k-state.eduresearchgate.net

Future development should prioritize:

Miniaturization and Portability: Developing portable sensors and miniaturized analytical systems (e.g., lab-on-a-chip) for rapid, on-site detection of p,p'-DDD in water and soil. researchgate.netbohrium.com

Enhanced Sensitivity: Achieving lower limits of detection (LOD) and quantification (LOQ) to accurately measure trace concentrations in environmental media and biological tissues, which is essential for assessing compliance with environmental quality standards and for early detection of contamination. scielo.org.zanih.gov

High-Throughput Screening: Creating methods, such as immunoassays, that allow for the rapid screening of many samples, reducing the burden on more intensive chromatographic techniques. k-state.edu

Green Analytical Chemistry: Designing methods that minimize the use of hazardous organic solvents and reduce waste generation, aligning with principles of sustainability. mdpi.com

Table 2: Comparison of Conventional and Future Analytical Methods for p,p'-DDD

FeatureConventional Methods (e.g., GC-ECD/MS)Future & Emerging Methods
Location of Analysis Laboratory-basedField-deployable, portable
Analysis Time Hours to days (including sample prep)Minutes to hours
Sensitivity High (ng/L to µg/L)Potentially higher sensitivity with nanomaterials
Sample Throughput Low to moderateHigh (e.g., colorimetric or immunosensor arrays)
Cost & Complexity High cost, requires skilled operatorsLower cost, simpler operation for screening tools
Examples GC-ECD, GC-MSBiosensors, Immunoassays, Portable MS, Microfluidics

Emerging Technologies and Methodologies for Studying Environmental Fate

Beyond analytical detection, new technologies are needed to better understand and predict the environmental behavior of p,p'-DDD.

Passive Sampling: The use of passive sampling devices deployed in water or air can provide time-weighted average concentrations of p,p'-DDD. This offers a more integrated picture of ambient contamination levels compared to traditional grab samples, which only represent a single point in time.

Stable Isotope Analysis: Compound-Specific Isotope Analysis (CSIA) can be a powerful tool to trace the origin of p,p'-DDD and to quantify its degradation in the environment. By measuring shifts in the stable isotope ratios (e.g., ¹³C/¹²C), researchers can differentiate between sources and determine the extent of biodegradation.

'Omics' Technologies: The fields of genomics, proteomics, and metabolomics can revolutionize our understanding of p,p'-DDD bioremediation. By identifying the genes, enzymes, and metabolic pathways involved in its breakdown by microorganisms, it may be possible to develop enhanced bioremediation strategies for contaminated sites. nih.gov

Remote Sensing and GIS: Satellite imagery and Geographic Information Systems (GIS) can be used to monitor landscape-level factors that influence p,p'-DDD transport, such as land use change, soil erosion, and sediment plumes in water bodies. nih.gov Integrating these data can improve the spatial accuracy of fate and transport models.

Integrated Modeling Approaches for Comprehensive Environmental Assessment and Management

To manage the risks posed by p,p'-DDD, a holistic understanding of its journey through the environment is essential. Integrated modeling provides a framework for synthesizing data and knowledge to simulate the complex interactions governing the fate of this contaminant. researchgate.netcdc.gov

Future efforts should move beyond single-media models to embrace comprehensive, integrated approaches:

Multimedia Fate and Transport Models: These models simulate the movement and partitioning of p,p'-DDD between air, water, soil, sediment, and biota. cdc.govwur.nl Such models are crucial for predicting environmental concentrations resulting from both historical and ongoing sources. The Pesticide in Water Calculator (PWC) is an example of a model that can estimate environmental concentrations, but more complex, site-specific models are needed for comprehensive assessments. scielo.org.mx

Food Web Bioaccumulation Models: These models are essential for predicting p,p'-DDD concentrations in various organisms within an ecosystem's food web. This allows for a more accurate assessment of risks to wildlife and potential human exposure through fish consumption.

Coupling with Climate and Hydrological Models: To address the research gap concerning climate change, fate and transport models for p,p'-DDD must be linked with climate and hydrological models. This will enable projections of how changes in temperature, precipitation, and water flows could remobilize this legacy pesticide from sinks like soil and sediment.

Risk-Based Modeling: Integrating fate and transport models with toxicological data allows for the development of spatially explicit risk assessments. This can help prioritize contaminated sites for remediation and develop management strategies that are both protective and cost-effective. nih.gov

By combining these advanced modeling techniques, a more complete and predictive understanding of the environmental behavior and risks of Benzene, 1,1'-ethylidenebis(4-chloro-) can be achieved, providing a scientific basis for its effective management. nih.gov

Q & A

Q. Methodology :

  • Friedel-Crafts alkylation : React 4-chlorobenzene with 1,2-dichloroethane in the presence of AlCl₃. Monitor reaction progress via GC-MS to detect intermediates like 1,1-bis(4-chlorophenyl)ethane (CAS 3547-04-4) .
  • Purification : Use recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve ≥98% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical benchmarks : Residual solvent limits (<0.1% by GC), absence of isomers (e.g., 1,2-ethylidenebis derivatives) confirmed by NMR .

How can researchers resolve discrepancies in spectroscopic data (e.g., IR, MS) for Benzene, 1,1'-ethylidenebis(4-chloro-)?

Q. Data Analysis :

  • IR spectroscopy : Compare experimental peaks (e.g., C-Cl stretch at 650–750 cm⁻¹, aromatic C-H bend at 1600 cm⁻¹) with NIST reference spectra (COBLENTZ NO. 10132) . Discrepancies may arise from solvent interactions (e.g., CCl₄ vs. CS₂) .
  • Mass spectrometry : Base peak at m/z 249 (molecular ion) with fragmentation patterns (e.g., loss of Cl· radicals). Cross-reference with NIST MS Database entry 12037 for validation .
  • Troubleshooting : Contaminants (e.g., DDT analogs) may introduce extra peaks; confirm via spiking experiments .

What thermodynamic properties govern the stability of Benzene, 1,1'-ethylidenebis(4-chloro-) under varying pH and temperature conditions?

Q. Experimental Design :

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset (ΔH values from NIST: ΔfH°gas = -32.62 kJ/mol) .
  • Hydrolytic stability : Incubate in buffered solutions (pH 2–12) at 25–80°C. Monitor degradation via LC-MS; chlorinated byproducts (e.g., 4-chlorophenol) indicate C-Cl bond cleavage .
  • Key finding : Stability decreases above 60°C or in alkaline conditions (pH >10) due to nucleophilic substitution .

How do advanced computational models predict the environmental fate of Benzene, 1,1'-ethylidenebis(4-chloro-)?

Q. Mechanistic Studies :

  • QSPR models : Estimate biodegradation half-life (e.g., EPI Suite™) using logP (~4.2) and Henry’s Law constants. Predict persistence in soil (t₁/₂ >180 days) .
  • Metabolite identification : Simulate oxidation pathways (e.g., CYP450-mediated) yielding 4-chlorophenylglyoxylic acid. Validate via microbial assays (e.g., S. cerevisiae exposure) .
  • Contradictions : Discrepancies between predicted vs. observed bioaccumulation may arise from stereochemical factors .

What analytical strategies differentiate Benzene, 1,1'-ethylidenebis(4-chloro-) from its structural analogs (e.g., DDT)?

Q. Advanced Techniques :

  • Chromatography : Use reverse-phase HPLC with diode-array detection (DAD). Retention times: 8.2 min (target compound) vs. 9.5 min (DDT) under isocratic conditions (70% acetonitrile) .
  • NMR discrimination : ¹³C NMR distinguishes ethylidene bridge (δ 40–45 ppm) from DDT’s trichloroethane moiety (δ 85–90 ppm) .
  • High-resolution MS : Exact mass (249.135 Da) vs. DDT (354.893 Da) using Q-TOF instrumentation .

What protocols ensure safe handling and waste management of Benzene, 1,1'-ethylidenebis(4-chloro-) in academic labs?

Q. Safety and Compliance :

  • Exposure limits : Follow OSHA PEL (0.5 mg/m³) and NIOSH REL (0.1 mg/m³) for chlorinated aromatics. Use fume hoods and PPE (nitrile gloves, lab coats) .
  • Waste neutralization : Treat with Fenton’s reagent (Fe²⁺/H₂O₂) to oxidize chlorinated residues. Confirm detoxification via ion chromatography (Cl⁻ quantification) .

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Benzene, 1,1'-ethylidenebis(4-chloro-

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